

Analytical HPLC method for "4-CYANO-7-METHYLINDAN" purity assessment

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Compound of Interest

Compound Name: 4-CYANO-7-METHYLINDAN

Cat. No.: B015055

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An Application Note and Protocol for the Purity Assessment of **4-CYANO-7-METHYLINDAN** by Analytical HPLC

Introduction

4-Cyano-7-methylindan is an organic compound with the molecular formula $C_{11}H_{11}N$ and a molecular weight of 157.21 g/mol .^[1] It is classified as an indole derivative and typically appears as an off-white to pale yellow solid.^[1] As with many chemical intermediates and active pharmaceutical ingredients, ensuring the purity of **4-cyano-7-methylindan** is critical for its intended application, particularly in research and drug development.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used analytical technique for the purity assessment of small molecular weight compounds in the pharmaceutical industry.^{[2][3][4]} This method separates molecules based on their hydrophobicity through interactions with a non-polar stationary phase and a polar mobile phase.^{[3][5]} This application note provides a detailed analytical HPLC method for the determination of the purity of **4-cyano-7-methylindan**.

Principle of the Method

The method utilizes reversed-phase chromatography on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water. The separation is achieved based on the differential partitioning of **4-cyano-7-methylindan** and its potential impurities between the stationary and mobile phases. Detection is performed using a UV detector at a wavelength

corresponding to the absorbance maximum of the analyte. The peak area of **4-cyano-7-methylindan** is used to calculate its percentage purity relative to the total peak area of all observed components.

Materials and Reagents

- **4-Cyano-7-methylindan** reference standard (purity $\geq 99.5\%$)
- Acetonitrile (HPLC grade)
- Water (HPLC grade or purified to 18.2 M Ω ·cm)
- Methanol (HPLC grade)
- 0.45 μ m syringe filters (e.g., PTFE or nylon)

Instrumentation and Chromatographic Conditions

Parameter	Condition
HPLC System	A system with a gradient or isocratic pump, autosampler, column oven, and UV detector
Column	C18, 250 mm x 4.6 mm, 5 μ m particle size
Mobile Phase	Acetonitrile and Water
Mode	Isocratic elution: Acetonitrile:Water (60:40, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detector	UV-Vis Detector
Detection Wavelength	254 nm (or the determined UV maximum of the compound)
Injection Volume	10 μ L
Run Time	15 minutes

Experimental Protocols

Standard Solution Preparation

- Accurately weigh approximately 10 mg of **4-cyano-7-methylindan** reference standard into a 100 mL volumetric flask.
- Dissolve the standard in the mobile phase (Acetonitrile:Water, 60:40).
- Sonicate for 5 minutes to ensure complete dissolution.
- Make up the volume to 100 mL with the mobile phase to obtain a standard solution of approximately 100 µg/mL.
- Filter the solution through a 0.45 µm syringe filter before injection.

Sample Solution Preparation

- Accurately weigh approximately 10 mg of the **4-cyano-7-methylindan** sample to be tested into a 100 mL volumetric flask.
- Follow steps 2-5 of the standard solution preparation protocol.

System Suitability Testing

Before sample analysis, the performance of the HPLC system should be verified by injecting the standard solution in six replicates. The system suitability parameters should meet the following criteria:

Parameter	Acceptance Criteria
Tailing Factor (T)	$T \leq 2.0$
Theoretical Plates (N)	$N \geq 2000$
Relative Standard Deviation (%RSD) of Peak Area	$\%RSD \leq 2.0\%$

Purity Assessment Protocol

- Inject a blank (mobile phase) to ensure a clean baseline.
- Inject the prepared sample solution into the HPLC system.
- Record the chromatogram for 15 minutes.
- Identify the peak corresponding to **4-cyano-7-methylindan** by comparing its retention time with that of the standard.
- Integrate the areas of all peaks in the chromatogram, disregarding peaks from the blank and any peaks with an area less than 0.05% of the total area.
- Calculate the percentage purity of the sample using the area normalization method:

$$\% \text{ Purity} = (\text{Area of the main peak} / \text{Total area of all peaks}) \times 100$$

Data Presentation

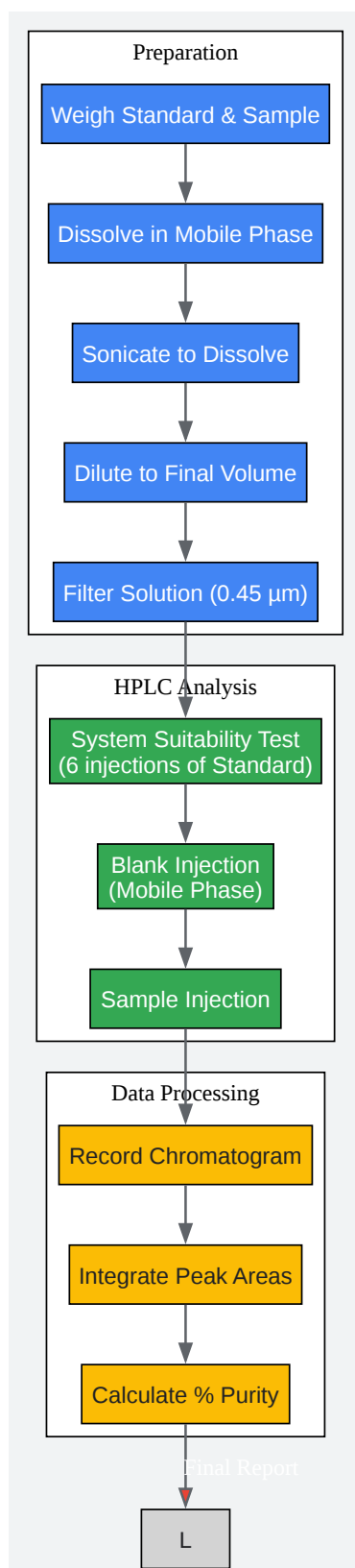
Table 1: System Suitability Results

Injection	Retention Time (min)	Peak Area	Tailing Factor	Theoretical Plates
1				
2				
3				
4				
5				
6				
Mean				
%RSD				

Table 2: Sample Purity Analysis

Peak No.	Retention Time (min)	Peak Area	% Area
1 (Impurity)			
2 (Main Peak)			
3 (Impurity)			
Total	100.0		
Purity of Main Peak			

Visualization of Experimental Workflow



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Caption: Workflow for HPLC purity assessment of **4-CYANO-7-METHYLINDAN**.

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